Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,4-difluoroaniline with tert-butyl piperazine-1-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperazine derivatives .
Scientific Research Applications
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C15H20F2N2O2 |
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Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
InChI Key |
PBGULVHOIDOEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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